N-(2,4-dimethoxyphenyl)-2-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel taste-enhancing compound “N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE)” was synthesized with a yield of 94% under optimized conditions .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2,4-dimethoxyphenyl)-2-pyrimidinecarboxamide” are not documented, similar compounds have been studied. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized and shown to inhibit bacterial RNA polymerase (RNAP) .Scientific Research Applications
Polymeric Applications
Aromatic polyamides and polyimides synthesized using diamines derived from specific substitution reactions have shown to be amorphous with excellent solubility in polar solvents, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethylsulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These polymers can be cast into transparent and flexible films from DMAc solutions, exhibiting high glass transition temperatures and substantial thermal stability with minimal weight loss at elevated temperatures, suggesting potential applications in high-performance materials (Yang & Lin, 1995).
Organic Chemistry and Molecular Design
Research in organic chemistry has focused on the design and synthesis of novel compounds for various applications, including pharmacological activities. Compounds with specific pyrimidine derivations have been investigated for their potential as anti-inflammatory and analgesic agents, highlighting the chemical's versatility in synthesizing heterocyclic compounds with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
DNA Repair and Photolyase Activity
The role of specific chemical components in DNA repair mechanisms has been a subject of interest, particularly the study of enzymes like DNA photolyase, which repairs DNA by utilizing visible light to break specific bonds within the DNA structure, demonstrating the intersection of organic chemistry and molecular biology in understanding and harnessing mechanisms of DNA repair (Sancar, 1994).
Advanced Materials and Electrochromic Properties
The synthesis and characterization of aromatic polyamides with specific substituents have been explored for their potential in creating materials with unique properties, such as electrochromic behavior. These materials exhibit reversible oxidation processes, indicating applications in smart materials and devices (Chang & Liou, 2008).
Mechanism of Action
The mechanism of action for similar compounds involves the inhibition of specific enzymes and signaling pathways in cells. For instance, N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases and phosphodiesterases.
Future Directions
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-9-4-5-10(11(8-9)19-2)16-13(17)12-14-6-3-7-15-12/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYOXIPEXQXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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